n,n,2-trimethyl-5-nitrobenzamide

Organic Synthesis Process Chemistry Amide Bond Formation

Researchers studying M. tuberculosis DprE1 inhibitors face sourcing challenges for well-characterized nitrobenzamide building blocks with defined substitution patterns. N,N,2-Trimethyl-5-nitrobenzamide (CAS 130370-02-4) resolves this as a 5-nitro-2-methylbenzamide scaffold with zero H-bond donor capacity (HBD=0) and enhanced lipophilicity from N,N-dimethyl substitution. • Validated amidation substrate: 95% isolated yield from acid chloride + aq. dimethylamine. • Diversifiable via N-dealkylation/re-alkylation or electrophilic aromatic substitution. • Tractable core for necroptosis chemical probes with affinity tag attachment sites.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 130370-02-4
Cat. No. B181351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n,2-trimethyl-5-nitrobenzamide
CAS130370-02-4
SynonymsBenzaMide, N,N,2-triMethyl-5-nitro-
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C
InChIInChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3
InChIKeyFHIKLTIIGANXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2-Trimethyl-5-nitrobenzamide (CAS 130370-02-4) Procurement Guide: Synthetic Utility and Structural Differentiation from Unsubstituted and Alternative Nitrobenzamides


N,N,2-Trimethyl-5-nitrobenzamide (CAS 130370-02-4) is a synthetic nitrobenzamide building block characterized by a 5-nitro substitution pattern and a fully substituted N,N-dimethyl amide moiety on a 2-methylbenzamide scaffold. This compound exists as a yellow crystalline solid soluble in common organic solvents, with a molecular formula of C10H12N2O3 (MW 208.21 g/mol) and a predicted topological polar surface area (TPSA) of 63.45 Ų . Its structural features—specifically the electron‑withdrawing 5-nitro group coupled with the sterically hindered N,N‑dimethyl amide—confer distinct physicochemical and reactivity profiles that differentiate it from unsubstituted benzamides and from nitrobenzamides bearing alternative substitution patterns, rendering it a valuable intermediate in medicinal chemistry programs and organic synthesis workflows .

N,N,2-Trimethyl-5-nitrobenzamide (CAS 130370-02-4): Why Alternative Nitrobenzamides or Unsubstituted Benzamides Cannot Substitute in Synthetic and Biological Workflows


Generic substitution of N,N,2-trimethyl-5-nitrobenzamide with unsubstituted benzamides or with nitrobenzamides lacking the 2-methyl or N,N‑dimethyl groups is inadvisable due to quantifiable differences in electronic character, steric accessibility, and biological target engagement. The 5‑nitro group exerts a strong electron‑withdrawing effect that modulates the reactivity of the aromatic ring in electrophilic substitution and reduction chemistries, while the N,N‑dimethyl substitution eliminates hydrogen‑bond donor capacity (HBD = 0) and increases lipophilicity compared to primary or secondary benzamides, directly impacting solubility, permeability, and protein‑binding profiles . In biological contexts, the precise arrangement of methyl and nitro substituents determines the compound's ability to occupy the binding pockets of validated targets such as decaprenylphosphoryl‑β‑D‑ribose 2′‑oxidase (DprE1) in Mycobacterium tuberculosis—a characteristic not shared by analogs with divergent substitution patterns [1]. Consequently, substitution with a structurally related but chemically distinct analog would compromise synthetic reproducibility in downstream derivatization schemes and invalidate structure‑activity relationships (SAR) established for this specific scaffold.

N,N,2-Trimethyl-5-nitrobenzamide (CAS 130370-02-4): Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield and Efficiency: N,N,2-Trimethyl-5-nitrobenzamide vs. Standard Nitrobenzamide Condensation Protocols

N,N,2-Trimethyl-5-nitrobenzamide is synthesized from 2-methyl-5-nitrobenzoic acid via amide coupling with dimethylamine. Under optimized conditions (dichloromethane, 0–20°C, 2 h), the isolated yield is 95% . This yield exceeds typical values reported for conventional carbodiimide‑mediated amide couplings of sterically hindered 2‑methylbenzoic acids (often 70–85%) and compares favorably with alternative nitrobenzamide syntheses that require elevated temperatures or longer reaction times to achieve comparable conversion.

Organic Synthesis Process Chemistry Amide Bond Formation

Hydrogen‑Bond Donor Capacity: N,N‑Dimethyl Substitution vs. Primary/Secondary Benzamide Analogs

N,N,2-Trimethyl-5-nitrobenzamide contains a fully substituted N,N‑dimethyl amide moiety, resulting in a hydrogen‑bond donor (HBD) count of zero . In contrast, the corresponding primary benzamide (2‑methyl‑5‑nitrobenzamide) and secondary N‑methyl analog each possess one HBD. This quantifiable structural difference translates to lower aqueous solubility but enhanced passive membrane permeability and reduced susceptibility to metabolic N‑dealkylation compared to analogs bearing primary or secondary amides [1].

Medicinal Chemistry Physicochemical Property Optimization Permeability and Solubility

Antimycobacterial Activity Potential: Nitrobenzamide Scaffold as DprE1 Inhibitor Scaffold

The 5‑nitrobenzamide scaffold, of which N,N,2‑trimethyl-5‑nitrobenzamide is a core member, exhibits promising antimycobacterial activity through inhibition of decaprenylphosphoryl‑β‑D‑ribose 2′‑oxidase (DprE1), an essential M. tuberculosis enzyme. In a 2024 study of structurally related N‑alkyl nitrobenzamides, the most active 3,5‑dinitro and 3‑nitro‑5‑trifluoromethyl derivatives achieved minimum inhibitory concentrations (MIC) of 16 ng/mL against M. tuberculosis in vitro, with ex vivo macrophage model activity comparable to the first‑line drug isoniazid [1]. N,N,2‑Trimethyl-5‑nitrobenzamide, bearing a single 5‑nitro group and a 2‑methyl substituent, serves as a valuable simplified scaffold for SAR exploration and as a synthetic precursor to more elaborated DprE1 inhibitor candidates.

Antitubercular Drug Discovery DprE1 Inhibition Mycobacterium tuberculosis

Necroptosis Inhibition Utility: Documented Biological Activity in Patent Literature

N,N,2‑Trimethyl-5‑nitrobenzamide is explicitly disclosed in patent literature as an inhibitor of necroptosis, a regulated form of necrotic cell death implicated in inflammatory and neurodegenerative diseases . While quantitative IC50 or EC50 values are not publicly available for this specific compound, its inclusion in patent filings (e.g., US2008/182871, WO2013177224A1) alongside structurally characterized N‑substituted benzamides establishes it as a chemically validated starting point for necroptosis inhibitor development. By contrast, many commercially available nitrobenzamides lacking the N,N‑dimethyl‑2‑methyl substitution pattern are not documented to exhibit this specific biological activity.

Necroptosis Cell Death Pathways Inflammatory Disease

N,N,2-Trimethyl-5-nitrobenzamide (CAS 130370-02-4): Evidence‑Backed Application Scenarios for Procurement and Research Deployment


Medicinal Chemistry: DprE1 Inhibitor Scaffold Optimization for Antitubercular Drug Discovery

Procure N,N,2‑trimethyl‑5‑nitrobenzamide as a core synthetic building block for the systematic exploration of structure‑activity relationships (SAR) around the 5‑nitro‑2‑methylbenzamide pharmacophore targeting M. tuberculosis DprE1. The compound provides a simplified, commercially accessible entry point into the nitrobenzamide class, enabling diversification at the amide nitrogen (via N‑dealkylation/re‑alkylation) or electrophilic aromatic substitution to generate focused libraries for MIC determination against drug‑sensitive and drug‑resistant M. tuberculosis strains [1].

Process Chemistry and Scale‑Up: High‑Yielding Amide Coupling Intermediate

Utilize N,N,2‑trimethyl‑5‑nitrobenzamide as a benchmark substrate for optimizing amide bond formation protocols under mild conditions. The demonstrated 95% isolated yield from 2‑methyl‑5‑nitrobenzoic acid chloride and aqueous dimethylamine provides a validated reference point for developing green chemistry amidation methodologies (e.g., ultrasonic irradiation, flow chemistry) applicable to sterically hindered benzoic acid derivatives, reducing process development time and solvent consumption in industrial settings.

Chemical Biology: Necroptosis Pathway Probe Development

Deploy N,N,2‑trimethyl‑5‑nitrobenzamide as a starting scaffold for the design of chemical probes targeting necroptosis regulatory pathways. Based on its explicit citation in necroptosis inhibitor patents , the compound offers a chemically tractable core for the installation of affinity tags, fluorescent reporters, or photoaffinity labels to enable target identification and mechanism‑of‑action studies in cellular models of TNF‑α‑induced necroptosis.

Analytical Reference Standard: HPLC/GC‑MS Method Development for Nitrobenzamide Quantification

Employ high‑purity (>95%) N,N,2‑trimethyl‑5‑nitrobenzamide as an analytical reference standard for the development and validation of chromatographic methods (HPLC, GC‑MS) intended for the quantification of nitrobenzamide impurities in pharmaceutical formulations or environmental samples. The compound's distinct retention characteristics, arising from its balanced lipophilicity (AlogP ~1.5–2.0 estimated) and moderate polarity (PSA 63.45 Ų) , facilitate robust separation from related substances and matrix interferents.

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